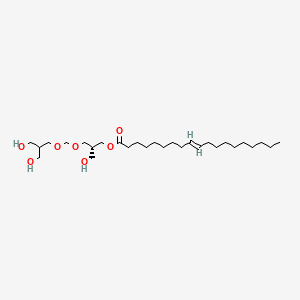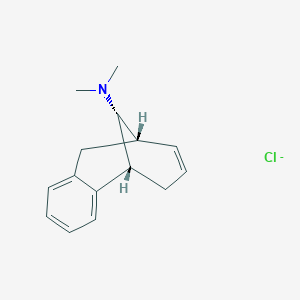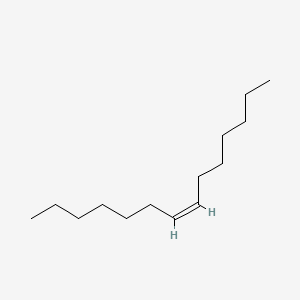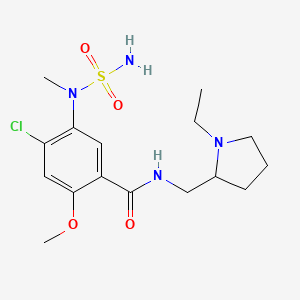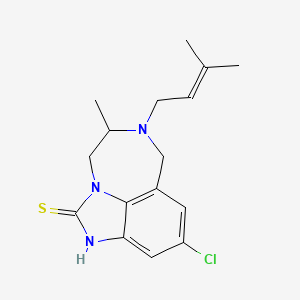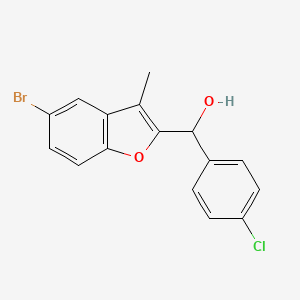![molecular formula C12H20N2O4S2 B12712656 4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane CAS No. 128487-70-7](/img/structure/B12712656.png)
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane is a complex organic compound with a unique structure that includes an adamantane core. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of amino, sulfosulfanyl, and hydroxy groups, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reaction of 1-amino-2-indanol with salicylaldehydes to form Schiff bases, followed by the generation of oxazolidines . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-amino-2-indanol: A precursor in the synthesis of the target compound.
Salicylaldehydes: Used in the formation of Schiff bases.
Oxazolidines: Structurally related compounds with similar reactivity.
Uniqueness
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane is unique due to its combination of functional groups and the adamantane core
Eigenschaften
CAS-Nummer |
128487-70-7 |
|---|---|
Molekularformel |
C12H20N2O4S2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane |
InChI |
InChI=1S/C12H20N2O4S2/c13-10(6-19-20(16,17)18)14-11-8-1-7-2-9(11)5-12(15,3-7)4-8/h7-9,11,15H,1-6H2,(H2,13,14)(H,16,17,18) |
InChI-Schlüssel |
IRRUJPDHVDOVFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC(C2)(CC1C3N=C(CSS(=O)(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12712581.png)
